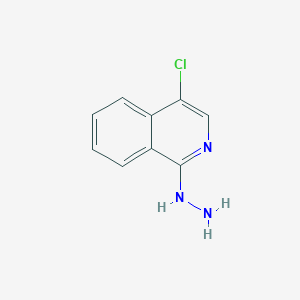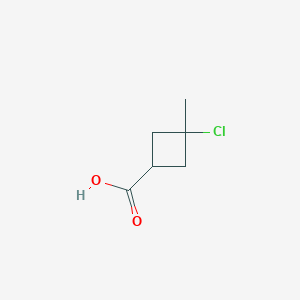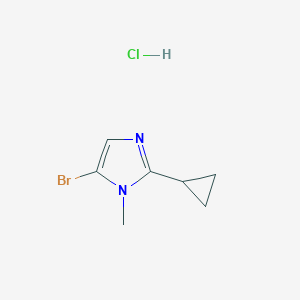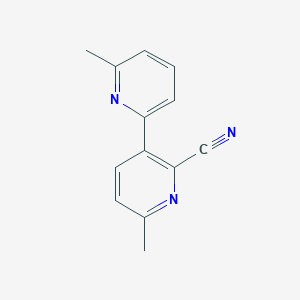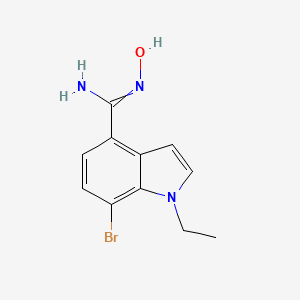
7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position, an ethyl group at the 1st position, and a hydroxy group attached to the nitrogen atom. The indole ring system is known for its biological activity and is a key component in many pharmacologically active molecules .
Métodos De Preparación
The synthesis of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide involves several steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Bromination: The indole derivative undergoes bromination at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Ethylation: The brominated indole is then ethylated at the 1st position using ethyl iodide and a strong base such as sodium hydride.
Hydroxylation: The nitrogen atom is hydroxylated using hydroxylamine hydrochloride in the presence of a base like sodium carbonate.
Carboximidation: Finally, the compound is converted to its carboximidamide form using cyanamide and a suitable catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Cycloaddition: The indole ring can participate in cycloaddition reactions, forming complex heterocyclic structures
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions include oxo derivatives, reduced forms, and substituted indole derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects.
Pathways: It may interfere with cellular pathways involved in cell proliferation, apoptosis, and immune response, thereby exerting its biological effects
Comparación Con Compuestos Similares
7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide can be compared with other similar compounds:
7-Bromo-1H-indole: Lacks the ethyl and hydroxy groups, leading to different chemical and biological properties.
1-Ethyl-1H-indole: Lacks the bromine and hydroxy groups, resulting in different reactivity and applications.
N-Hydroxy-1H-indole: Lacks the bromine and ethyl groups, affecting its chemical behavior and biological activity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C11H12BrN3O |
|---|---|
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
7-bromo-1-ethyl-N'-hydroxyindole-4-carboximidamide |
InChI |
InChI=1S/C11H12BrN3O/c1-2-15-6-5-7-8(11(13)14-16)3-4-9(12)10(7)15/h3-6,16H,2H2,1H3,(H2,13,14) |
Clave InChI |
OQAXNIXOLVZUNU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC2=C(C=CC(=C21)Br)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


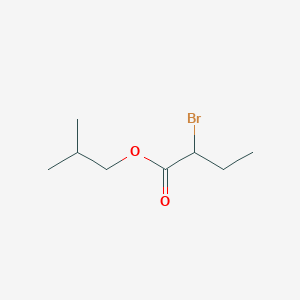
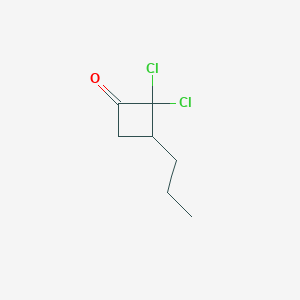
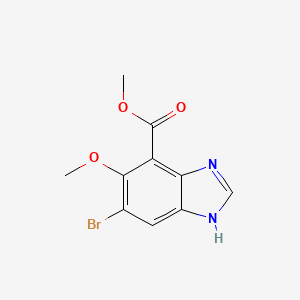
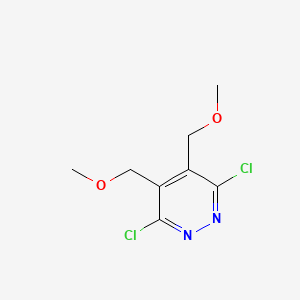
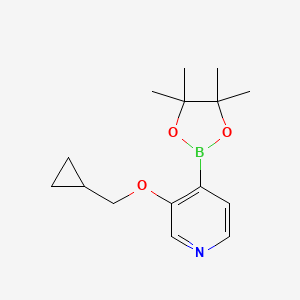
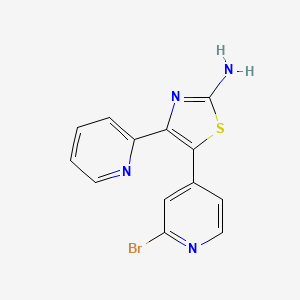


![N-[2-(5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ethyl]-acetamide](/img/structure/B13880652.png)
